3-Amino-4-ethylhex-2-enenitrile
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Overview
Description
3-Amino-4-ethylhex-2-enenitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of an amino group (-NH2), an ethyl group (-C2H5), and a nitrile group (-CN) attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of 3-amino-4-ethylhex-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Amino-4-ethylhex-2-enenitrile can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-ethylhex-2-enenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-ethylhex-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylhex-2-enenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-propylhex-2-enenitrile: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Amino-4-ethylhex-2-enenitrile is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
49537-88-4 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-amino-4-ethylhex-2-enenitrile |
InChI |
InChI=1S/C8H14N2/c1-3-7(4-2)8(10)5-6-9/h5,7H,3-4,10H2,1-2H3 |
InChI Key |
KNLWFRRLHZJIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=CC#N)N |
Origin of Product |
United States |
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